N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide
Description
N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a benzamide group
Properties
IUPAC Name |
N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-22-13-15(12-19-22)18(24)21-10-8-16(9-11-21)20-17(23)14-6-4-3-5-7-14/h3-7,12-13,16H,2,8-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCKJKLZQOZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: Starting with ethylhydrazine and an appropriate diketone, the pyrazole ring is formed through cyclization.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions to form the desired intermediate.
Formation of the benzamide group: The final step involves the reaction of the intermediate with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential as a drug candidate.
Biochemistry: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methylpyrazole-4-carbonyl)piperidin-4-yl]benzamide
- N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]acetamide
Uniqueness
N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
